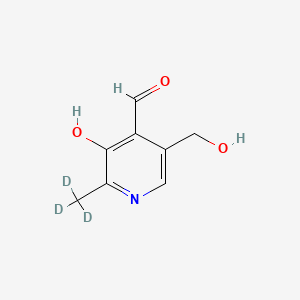

Pyridoxal-d3

Description

BenchChem offers high-quality Pyridoxal-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxal-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKZDMFGJYCBB-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Pyridoxal-d3 in the Precise Quantification of Vitamin B6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pyridoxal-d3 and its critical role as an internal standard in the analytical determination of vitamin B6. Focusing on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, this document offers detailed experimental protocols, quantitative performance data, and a biochemical overview of vitamin B6 metabolism, serving as a comprehensive resource for professionals in research and drug development.

Introduction to Pyridoxal-d3

Pyridoxal-d3 is a deuterated form of pyridoxal, one of the active forms of vitamin B6. Specifically, it is a stable isotope-labeled analog where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, pyridoxal, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard like Pyridoxal-d3 is the gold standard for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of vitamin B6 quantification in complex biological matrices.[1][2][3]

The Critical Role of Pyridoxal-d3 in Vitamin B6 Analysis

The accurate measurement of vitamin B6 vitamers, including pyridoxal (PL), pyridoxal 5'-phosphate (PLP), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms, is crucial in various fields, from nutritional assessment to clinical diagnostics and drug development. LC-MS/MS has emerged as the preferred method for this analysis due to its high sensitivity and specificity.

The core principle behind the utility of Pyridoxal-d3 lies in isotope dilution mass spectrometry. A known amount of Pyridoxal-d3 is added to the biological sample at the beginning of the analytical workflow. Any loss of the analyte (native pyridoxal) during sample extraction, purification, and ionization is mirrored by a proportional loss of the internal standard (Pyridoxal-d3). By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the original analyte concentration can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.[1][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods utilizing deuterated internal standards for the analysis of vitamin B6 vitamers in biological fluids.

| Analyte | Internal Standard | Matrix | Linearity Range | Limit of Quantification (LOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Pyridoxal 5'-Phosphate (PLP) | PLP-d3 | Whole Blood | 6 - 4850 nmol/L | 6 nmol/L | 3.4% | 6.1% | [4][5] |

| Pyridoxal (PL) | Pyridoxal-d3 | Whole Blood | 10.1 - 41.4 µg/L | Not Specified | Not Specified | Not Specified | [6] |

| Pyridoxal 5'-Phosphate (PLP) | PLP-d3 | Whole Blood | 4 - 8000 nmol/L | 4 nmol/L | 1.7 - 2.8% | 3.0 - 4.1% | [5][7] |

| Pyridoxal 5'-Phosphate (PLP) | Stable Isotope Labeled IS | Plasma/Serum | Up to 500 nmol/L | 5 nmol/L | <5% | <5% | [3][8] |

| Multiple B6 Vitamers | Corresponding Isotopically Labeled IS | CSF | 5 - 200 nmol/L | 0.03 - 5.37 nM | <20% | <20% | [7] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the quantification of vitamin B6 vitamers in human plasma using LC-MS/MS with Pyridoxal-d3 as an internal standard. This protocol is a composite of best practices from multiple cited sources.

Materials and Reagents

-

Standards: Pyridoxal, Pyridoxal-d3, Pyridoxal 5'-phosphate (PLP), and other vitamin B6 vitamers.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, trichloroacetic acid (TCA).

-

Biological Matrix: Human plasma (collected in EDTA tubes and protected from light).

Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice, protected from light.

-

Internal Standard Spiking: To 100 µL of plasma, add a known concentration of the internal standard solution (containing Pyridoxal-d3 and other deuterated vitamers).

-

Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2-50% B

-

5-6 min: 50-98% B

-

6-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pyridoxal: precursor ion m/z 168 -> product ion m/z 150

-

Pyridoxal-d3: precursor ion m/z 171 -> product ion m/z 153

-

PLP: precursor ion m/z 248 -> product ion m/z 150

-

(Other vitamers would have their specific transitions monitored)

-

Mandatory Visualizations

Vitamin B6 Salvage Pathway

The following diagram illustrates the key enzymatic reactions in the vitamin B6 salvage pathway, which is responsible for the interconversion of different vitamin B6 vitamers to the biologically active form, Pyridoxal 5'-phosphate (PLP).

Caption: The Vitamin B6 Salvage Pathway illustrating the conversion of various vitamers to the active PLP form.

Experimental Workflow for Vitamin B6 Analysis

This diagram outlines the logical steps involved in the quantification of vitamin B6 in a biological sample using LC-MS/MS with an internal standard.

Caption: A streamlined workflow for quantitative vitamin B6 analysis using LC-MS/MS.

Conclusion

The use of Pyridoxal-d3 as an internal standard in LC-MS/MS methods represents a significant advancement in the accurate and reliable quantification of vitamin B6. This technical guide has provided a comprehensive overview of its application, supported by detailed experimental protocols and performance data. The methodologies and information presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and precise vitamin B6 analysis in their work. The continued application of such rigorous analytical techniques is essential for advancing our understanding of the role of vitamin B6 in health and disease.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Frontiers | Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. nvkc.nl [nvkc.nl]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Deuterium-Labeled Pyridoxal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled pyridoxal, a crucial tool in metabolic research and drug development. The introduction of deuterium, a stable isotope of hydrogen, into the pyridoxal molecule allows for precise tracking and quantification in biological systems without altering the compound's fundamental chemical properties.[1] This guide details established synthetic protocols, characterization methodologies, and presents key data in a structured format to aid researchers in this field.

Introduction to Deuterium Labeling of Pyridoxal

Pyridoxal, an active form of vitamin B6, plays a vital role as a coenzyme in a multitude of enzymatic reactions essential for human health. Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but possess a greater mass, which allows them to be distinguished and quantified using mass spectrometry (MS).[1] This property makes them invaluable as internal standards in pharmacokinetic and metabolic studies, enabling accurate measurement of endogenous and exogenous molecules in complex biological matrices.[1][2][3] The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, can also be leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles.[2]

Synthetic Strategies for Deuterium-Labeled Pyridoxal

The synthesis of deuterium-labeled pyridoxal is typically achieved through the initial synthesis of a deuterated pyridoxine (another form of vitamin B6) precursor, which is subsequently converted to the target molecule, pyridoxal. The primary methods for introducing deuterium into the pyridoxine scaffold are targeted at specific positions, most commonly the 2'-methyl group or the 5'-hydroxymethyl group.

Synthesis of Pyridoxine-d2 (Labeling at the 5'-hydroxymethyl group)

Deuterium can be specifically inserted into the 5'-hydroxymethyl group of pyridoxine via the reduction of a carboxylic acid precursor using a deuterated reducing agent.[4][5] The general workflow for this process is outlined below.

Caption: Synthesis of Pyridoxine-d2 via Reduction.

Experimental Protocol:

-

Preparation of Precursor: Start with α4,3-O-isopropylidene-5-pyridoxic acid. This protected form of pyridoxic acid directs the reduction to the desired 5-position carboxylic acid group.

-

Reduction with LiAlD4: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend the α4,3-O-isopropylidene-5-pyridoxic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath (0°C).

-

Slowly add a solution of lithium aluminum deuteride (LiAlD4) in THF to the reaction mixture. The molar ratio should be carefully controlled to ensure complete reduction.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Filter the resulting mixture and wash the solid residue with ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Deprotection: The resulting isopropylidene-protected pyridoxine-d2 is then deprotected by treatment with dilute acid (e.g., HCl) to yield pyridoxine-d2 hydrochloride.

-

Purification: The final product can be purified by recrystallization.

Synthesis of Pyridoxine-d2 (Labeling at the 2'-methyl group)

Labeling at the 2'-methyl position is achieved through a base-catalyzed hydrogen-deuterium exchange reaction in the presence of deuterium oxide (D2O).[4][5]

Caption: Synthesis of Pyridoxine-d2 via H/D Exchange.

Experimental Protocol:

-

Preparation of Starting Material: N-benzyl pyridoxine is used as the starting material. The benzyl group serves as a protecting group.

-

H/D Exchange Reaction: Dissolve N-benzyl pyridoxine in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O).

-

Heat the mixture under reflux for several hours to facilitate the exchange of protons on the 2'-methyl group with deuterium from the solvent.

-

Monitor the reaction progress by ¹H NMR to observe the disappearance of the 2'-methyl proton signal.

-

Neutralization and Workup: After the exchange is complete, cool the reaction mixture and neutralize it with an acid (e.g., DCl in D2O).

-

Extract the product with an organic solvent.

-

Debenzylation: Remove the N-benzyl protecting group, typically through catalytic hydrogenation (e.g., using H2/Pd-C), to yield pyridoxine-d2.

-

Purification: Purify the final product by chromatography or recrystallization.

Conversion of Deuterated Pyridoxine to Deuterated Pyridoxal

Once the deuterated pyridoxine is synthesized, it must be oxidized to form the desired deuterated pyridoxal. This is a standard transformation in vitamin B6 chemistry.

Experimental Protocol:

-

Oxidation: Dissolve the deuterated pyridoxine in a suitable solvent, such as a mixture of water and ethanol.

-

Add an oxidizing agent, commonly manganese dioxide (MnO2), to the solution.

-

Stir the reaction mixture at room temperature for several hours. The progress of the oxidation can be followed by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the manganese dioxide solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude deuterated pyridoxal can then be purified using column chromatography or recrystallization to yield the final product.

Characterization of Deuterium-Labeled Pyridoxal

Thorough characterization is essential to confirm the successful incorporation of deuterium at the intended position and to determine the isotopic purity of the final compound. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[6][7]

-

Principle: By replacing hydrogen (atomic mass ≈ 1.008 Da) with deuterium (atomic mass ≈ 2.014 Da), the molecular weight of pyridoxal increases by approximately 1.006 Da for each deuterium atom incorporated.

-

Analysis: The mass spectrum of the deuterated sample will show a shift in the molecular ion peak (M+) compared to the unlabeled standard. The distribution of isotopic peaks (M+, M+1, M+2, etc.) allows for the calculation of isotopic purity and the relative abundance of different deuterated species (e.g., d1, d2, d3).[6]

-

Techniques: Gas chromatography-chemical ionization mass spectroscopy (GC-CIMS) and electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are commonly used.[4][5][6] ESI-HRMS offers rapid and highly sensitive analysis with minimal sample consumption.[6][7]

Table 1: Expected Mass Shifts for Deuterated Pyridoxal

| Labeled Species | Number of Deuterium Atoms | Expected m/z Shift (from unlabeled) |

| Pyridoxal-d1 | 1 | +1.006 Da |

| Pyridoxal-d2 | 2 | +2.012 Da |

| Pyridoxal-d3 | 3 | +3.018 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.

-

¹H NMR Spectroscopy: This is a primary method for confirming the position of labeling. Since deuterium is NMR-inactive in the proton frequency range, the replacement of a proton with a deuteron results in the disappearance or significant reduction in the intensity of the corresponding signal in the ¹H NMR spectrum.[8] Comparing the spectrum of the labeled compound to that of an unlabeled pyridoxal standard allows for unambiguous assignment of the labeling site.

-

²H NMR Spectroscopy: Deuterium NMR directly detects the deuterium nuclei.[9] A signal in the ²H NMR spectrum confirms the presence of deuterium.[9] While the chemical shift range is similar to ¹H NMR, the resolution is generally lower.[9] This technique is particularly useful for confirming deuterium incorporation and can be used quantitatively to determine isotopic abundance.[10]

Table 2: Typical ¹H NMR Chemical Shifts for Pyridoxal (in D2O)

| Proton | Approximate Chemical Shift (ppm) | Expected Change upon Deuteration |

| H-6 | ~8.0 | No change |

| CHO (aldehyde) | ~9.8 | Disappearance if labeled |

| CH2OH (5'-position) | ~4.9 | Disappearance if labeled |

| CH3 (2'-position) | ~2.5 | Disappearance if labeled |

Note: Chemical shifts can vary based on solvent and pH.

Overall Experimental and Analytical Workflow

The entire process, from synthesis to characterization, follows a logical progression to ensure the final product meets the required specifications for use in research.

Caption: General Workflow for Synthesis and Characterization.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hwb.gov.in [hwb.gov.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridoxal-d3 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Pyridoxal-d3 (PL-d3) as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards is crucial for correcting for variability in sample preparation and analytical conditions, thereby ensuring the accuracy and reliability of results. Pyridoxal-d3, a deuterated analog of pyridoxal, serves as an ideal internal standard for the quantification of pyridoxal and other vitamin B6 vitamers in various biological matrices.

The Role of Pyridoxal and the Importance of Accurate Quantification

Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated derivatives, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). The biologically active form is PLP, which acts as a crucial coenzyme in a wide array of enzymatic reactions, including amino acid, carbohydrate, and lipid metabolism.[1][2] Accurate measurement of vitamin B6 vitamers is essential for assessing nutritional status, diagnosing deficiencies, and in research related to various pathological conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous quantification of multiple vitamin B6 vitamers due to its high selectivity and sensitivity.[1][3] The use of a stable isotope-labeled internal standard, such as Pyridoxal-d3, is a key component of robust LC-MS/MS methodologies.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample extraction, cleanup, derivatization, and ionization.[4] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any losses or variations during sample processing can be effectively compensated for, leading to precise and accurate quantification.

Experimental Protocols

General Sample Preparation for Biological Fluids (Plasma, Serum, Whole Blood, Urine)

A common procedure for the extraction of vitamin B6 vitamers from biological fluids involves protein precipitation.[3][5][6]

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL), add a specific amount of the internal standard working solution containing Pyridoxal-d3 and other deuterated vitamers (e.g., PLP-d3).[5][6]

-

Protein Precipitation: Add a protein precipitating agent, such as trichloroacetic acid (TCA) or perchloric acid, to the sample.[5][7] Acetonitrile can also be used for protein precipitation.[8][9]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted analytes and the internal standard.

-

LC-MS/MS Analysis: Inject a specific volume of the supernatant into the LC-MS/MS system for analysis.[5]

Liquid Chromatography and Mass Spectrometry Parameters

The following tables summarize typical LC-MS/MS parameters used for the analysis of vitamin B6 vitamers with Pyridoxal-d3 as an internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or HSS-T3 columns are commonly used.[5][10] |

| Mobile Phase A | Aqueous buffer, often containing a small percentage of formic acid or acetic acid.[5][10] |

| Mobile Phase B | Organic solvent such as methanol or acetonitrile, sometimes with formic acid.[5][10] |

| Gradient | A gradient elution is typically employed to separate the different vitamers. |

| Flow Rate | Varies depending on the column dimensions, typically in the range of 0.2-0.6 mL/min. |

| Column Temperature | Maintained at a constant temperature, for example, 40°C. |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode is commonly used.[5][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for PLP, a transition of m/z 247.9 > 149.9 has been reported.[5][6] |

| Collision Energy | Optimized for each transition to achieve maximal signal intensity. |

| Source Parameters | Parameters such as capillary voltage, source temperature, and gas flows are optimized for the specific instrument. |

Quantitative Data and Method Validation

The use of Pyridoxal-d3 as an internal standard allows for the development of highly accurate and precise quantitative methods. The following tables summarize typical validation parameters from published studies.

Table 3: Method Performance Characteristics

| Parameter | Pyridoxal (PL) | Pyridoxal-5'-phosphate (PLP) | Reference |

| Linearity Range | - | 6 - 4850 nmol/L | [5][6] |

| Limit of Quantification (LOQ) | 0.0085 - 0.059 mg/kg (in food) | 5 nmol/L | [1][3] |

| Intra-day Precision (%CV) | 4 - 10% | < 5% | [1][3] |

| Inter-day Precision (%CV) | 4 - 10% | < 5% | [1][3] |

| Accuracy/Recovery | 92 - 111% | - | [1] |

Table 4: MRM Transitions for Vitamin B6 Vitamers and Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

| Pyridoxal (PL) | 168.1 | 150.1 | Pyridoxal-d3 (PL-d3) | [11] |

| Pyridoxamine (PM) | 169.1 | 134.1 | Pyridoxal-d3 (PL-d3) | [11] |

| Pyridoxine (PN) | 170.1 | 134.1 | Pyridoxine-13C4 (PN-13C4) | [10] |

| 4-Pyridoxic Acid (PA) | 184.1 | 148.1 | Pyridoxic Acid-d2 (PA-d2) | [10] |

| Pyridoxal 5'-Phosphate (PLP) | 248.1 | 150.1 | Pyridoxal 5'-Phosphate-d3 (PLP-d3) | [11] |

| Pyridoxamine 5'-Phosphate (PMP) | 249.1 | 232.1 | - | [11] |

Vitamin B6 Metabolism

Understanding the metabolic pathways of vitamin B6 is crucial for interpreting analytical results. The following diagram illustrates the interconversion of the different vitamin B6 vitamers.

Conclusion

Pyridoxal-d3 is an essential tool for the accurate and reliable quantification of pyridoxal and other vitamin B6 vitamers in various biological and food matrices using LC-MS/MS. Its use in isotope dilution mass spectrometry effectively corrects for analytical variability, leading to high-quality data. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for vitamin B6 analysis. The detailed protocols and performance data from various studies underscore the suitability of Pyridoxal-d3 as an internal standard in both routine clinical diagnostics and advanced research applications.

References

- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. nvkc.nl [nvkc.nl]

- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Indispensable Role of Pyridoxal 5'-Phosphate in Biological Systems: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a cornerstone of biochemistry, serving as a versatile coenzyme for a vast number of enzymatic reactions essential to life.[1] Its unique chemical properties, particularly the reactive aldehyde group and the ability of its pyridine ring to act as an electron sink, enable it to catalyze a wide array of transformations in amino acid metabolism, neurotransmitter synthesis, glycogenolysis, and more.[2][3] This technical guide provides an in-depth exploration of the core functions of PLP, detailing its catalytic mechanisms, its role in critical metabolic pathways, and its significance as a target for drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and employs visualizations to illustrate complex biological processes, offering a comprehensive resource for professionals in the life sciences.

Introduction: The Centrality of a Coenzyme

Pyridoxal 5'-phosphate is the metabolically active form of vitamin B6, a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine.[4] Within the cell, these vitamers are converted to their phosphorylated forms, with pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate being subsequently oxidized to PLP by the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO).[5] PLP's importance is highlighted by its involvement in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified catalytic activities.[1][6] These reactions are fundamental to cellular function, spanning amino acid biosynthesis and catabolism, glucose metabolism, and the synthesis of signaling molecules.[7][8][9] Consequently, PLP-dependent enzymes are critical for health, and their dysfunction is implicated in numerous pathological states, making them significant targets for therapeutic intervention.[10]

The Chemical Foundation of PLP Catalysis

The remarkable catalytic versatility of PLP stems from two core chemical properties: its ability to form a Schiff base (aldimine) with the amino group of a substrate and its capacity to stabilize reaction intermediates by acting as an electrophilic catalyst or "electron sink".[1][11][12]

The catalytic cycle of most PLP-dependent enzymes begins with the PLP coenzyme already linked to the enzyme's active site via a Schiff base with the ε-amino group of a conserved lysine residue; this is known as the internal aldimine .[6][7] When an amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with PLP in a process called transaldimination .[1] This new complex is termed the external aldimine .[3]

Once the external aldimine is formed, the pyridine ring of PLP exerts its catalytic power. The protonated ring nitrogen enhances the ring's electron-withdrawing properties, facilitating the cleavage of one of the three bonds around the substrate's α-carbon (Cα).[11] This leads to the formation of a resonance-stabilized carbanionic intermediate known as the quinonoid intermediate , where the negative charge is delocalized into the PLP ring.[7][12] The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a principle known as the Dunathan Stereoelectronic Hypothesis.[1] This control mechanism allows different PLP enzymes to catalyze distinct reactions using the same coenzyme and a common intermediate.

Core Biological Functions and Pathways

PLP's catalytic prowess is central to a multitude of indispensable metabolic pathways.

Amino Acid Metabolism

PLP is a master regulator of amino acid transformations.[8]

-

Transamination: Catalyzed by aminotransferases, this reaction involves the transfer of an amino group from an amino acid to an α-keto acid, creating a new amino acid and a new α-keto acid.[13] This process is vital for amino acid synthesis and degradation.[14]

-

Decarboxylation: Decarboxylases remove the carboxyl group from amino acids, a critical step in the synthesis of neurotransmitters and polyamines.[13]

-

Racemization: Racemases interconvert L- and D-amino acids, essential for bacterial cell wall synthesis and the production of certain biomolecules.[2][13]

-

β- and γ-Elimination/Substitution: These reactions, often involved in the biosynthesis of nonproteinogenic amino acids for natural products, modify the side chains of amino acids.[15][16]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is absolutely dependent on PLP-catalyzed decarboxylation reactions.[17][18][19]

-

GABA Synthesis: Glutamate decarboxylase, a PLP-dependent enzyme, converts the excitatory neurotransmitter glutamate into the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][20]

-

Serotonin Synthesis: The conversion of 5-hydroxytryptophan to serotonin is catalyzed by aromatic L-amino acid decarboxylase, another PLP-dependent enzyme.[18]

-

Dopamine Synthesis: The same aromatic L-amino acid decarboxylase facilitates the conversion of L-DOPA to dopamine.[1]

A deficiency in PLP can therefore lead to insufficient production of these neurotransmitters, potentially resulting in neurological symptoms such as seizures, depression, and confusion.[20][21][22]

Glycogenolysis

In contrast to its typical role in amino acid metabolism, PLP plays a non-canonical role in glycogenolysis. It is an essential cofactor for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate.[1][23] In this reaction, the phosphate group of PLP, rather than its aldehyde group, is thought to participate in acid-base catalysis, facilitating the phosphorolytic cleavage of the α-1,4-glycosidic bonds of glycogen.[1][24]

Heme Synthesis

PLP is also active in the first and rate-limiting step of heme biosynthesis. The enzyme δ-aminolevulinate synthase uses PLP to catalyze the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid, a crucial precursor for heme, cytochromes, and other tetrapyrroles.[1][11]

Quantitative Data on PLP-Dependent Systems

The efficiency and regulation of PLP-dependent enzymes are described by various quantitative parameters. While specific values are highly dependent on the particular enzyme, substrate, and experimental conditions, the following tables provide an overview of typical data ranges and key parameters relevant to researchers.

Table 1: Representative Kinetic Parameters for PLP-Dependent Enzymes

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| Aspartate Aminotransferase | E. coli | L-Aspartate | 1,200 - 4,000 | ~230 | Primary Literature |

| Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 2,000 - 3,000 | ~1,000 | Primary Literature |

| Glutamate Decarboxylase | E. coli | L-Glutamate | 300 - 1,000 | ~15 | Primary Literature |

| Tryptophan Synthase (β-subunit) | Salmonella typhimurium | L-Serine | 200 - 500 | ~25 | [6] |

| Kynureninase | Human | L-Kynurenine | 10 - 30 | ~5 |[2][6] |

Note: Values are approximate and serve for comparative purposes. Exact values should be sourced from specific publications.

Table 2: PLP Binding and Physiological Concentrations

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| K_d (PLP-Apoenzyme) | Dissociation constant for PLP binding | 10⁻⁷ - 10⁻⁹ M | Indicates very tight binding of PLP to its apoenzyme, often playing a structural role.[6] |

| Plasma PLP Concentration | Normal physiological level in human plasma | 20 - 50 nmol/L | A key biomarker for vitamin B6 status; deficiency is defined as <20 nmol/L.[21][25] |

| Intracellular Free PLP | Unbound PLP within the cell | ~1 μM | Kept low to prevent non-specific, potentially toxic reactions with other cellular components.[1][26] |

Experimental Protocols and Methodologies

The study of PLP-dependent systems relies on robust experimental methods to quantify coenzyme levels and enzyme activity.

Protocol: Enzymatic Assay for Plasma PLP Concentration

This protocol is based on the reconstitution of a PLP-dependent apoenzyme, where the restored activity is directly proportional to the PLP concentration in the sample.[27]

Principle: The apo form of a recombinant PLP-dependent enzyme (e.g., homocysteine-α,γ-lyase) is inactive. When incubated with a biological sample containing PLP, the holoenzyme is reconstituted. The restored enzyme's activity is then measured. In this example, active homocysteine-α,γ-lyase converts homocysteine to H₂S, which is detected colorimetrically.

Methodology:

-

Sample Preparation: Collect plasma or serum. Deproteinize the sample using trichloroacetic acid, then centrifuge to collect the supernatant. Neutralize the supernatant.

-

Apoenzyme Preparation: Prepare the apo-homocysteine-α,γ-lyase by methods such as UV irradiation or incubation with a hydroxylamine buffer to remove bound PLP.[28]

-

Reconstitution Reaction: In a microplate well, combine the prepared apoenzyme with the neutralized sample supernatant or PLP standards. Incubate to allow for holoenzyme reconstitution.

-

Enzymatic Reaction: Initiate the reaction by adding a substrate solution containing a high concentration of homocysteine.

-

Detection: After a set incubation period, add a colorimetric reagent for H₂S detection (e.g., N,N-dibutylphenylenediamine, DBPDA).

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 675 nm for the DBPDA product).[27] Construct a standard curve using known PLP concentrations to determine the PLP level in the sample.

Protocol: General Assay for PLP-Dependent Enzyme Activity

This protocol describes a general spectrophotometric method to measure the activity of a PLP-dependent enzyme, such as an aminotransferase.

Principle: The activity of the primary enzyme is coupled to a secondary, indicator enzyme whose reaction produces a change in absorbance. For example, the activity of aspartate aminotransferase can be measured by coupling the production of oxaloacetate to the malate dehydrogenase reaction, which oxidizes NADH to NAD⁺. The decrease in NADH is monitored at 340 nm.

Methodology:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer containing the substrates for the primary enzyme (e.g., L-aspartate and α-ketoglutarate), an excess of the coupling enzyme (e.g., malate dehydrogenase), and the indicator substrate (e.g., NADH).

-

Enzyme Addition: Add a known amount of the purified PLP-dependent enzyme or cell lysate to the cuvette to initiate the reaction.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH consumption and thus to the activity of the primary enzyme.

-

Activity Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Clinical and Pharmaceutical Relevance

Given its central role in metabolism, PLP homeostasis is critical for health, and PLP-dependent enzymes represent a rich source of therapeutic targets.[8][10]

PLP Deficiency and Related Disorders

Vitamin B6 deficiency, leading to low systemic PLP levels, can cause a range of symptoms including microcytic anemia, dermatitis, and neurological issues like peripheral neuropathy, depression, and seizures.[20][21] Certain rare genetic disorders, such as pyridoxine-dependent epilepsy (PDE), are caused by mutations that impair PLP bioavailability, leading to severe neonatal seizures that are responsive to high doses of vitamin B6.[29][30]

PLP-Dependent Enzymes as Drug Targets

The essential nature of PLP-dependent enzymes in pathogens and in disease-related human pathways makes them attractive targets for drug development.[10][17]

-

Antibacterials: Alanine racemase, essential for bacterial cell wall synthesis, is a target for antibiotics.[10]

-

Neurological Disorders: GABA aminotransferase, which degrades GABA, is a target for anti-epileptic drugs. DOPA decarboxylase is a target in the management of Parkinson's disease.[10]

-

Oncology: Enzymes like ornithine decarboxylase, crucial for polyamine synthesis and cell proliferation, are targets for cancer therapy.[10]

-

Infectious Diseases: PLP-dependent enzymes in parasites, such as those in Plasmodium falciparum (malaria), are being explored as targets for new drugs.[10]

The development of inhibitors often focuses on creating substrate or transition-state analogs that bind tightly to the enzyme's active site, sometimes forming an irreversible covalent bond with the PLP cofactor.[31]

Conclusion

Pyridoxal 5'-phosphate is far more than a simple vitamin derivative; it is a sophisticated catalytic tool employed by a vast and diverse superfamily of enzymes to perform chemistry fundamental to cellular life. From the synthesis of amino acids and neurotransmitters to the mobilization of energy reserves, PLP's influence is pervasive. For researchers, a deep understanding of its mechanisms provides insight into the intricate regulation of metabolism. For drug development professionals, the enzymes that rely on this coenzyme offer a wealth of validated and potential targets for therapeutic intervention across a broad spectrum of diseases. Continued exploration of the structure, function, and regulation of PLP-dependent systems will undoubtedly unlock new opportunities for both basic science and clinical application.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 8. beilstein-institut.de [beilstein-institut.de]

- 9. Biochemical and Proteomic Studies of Human Pyridoxal 5′-Phosphate-Binding Protein (PLPBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PLP cofactor: Lessons from studies on model reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 21. Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]

- 22. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]

- 27. Nonradioactive enzymatic assay for plasma and serum vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Case report: PLPHP deficiency, a rare but important cause of B6-responsive disorders: A report of three novel individuals and review of 51 cases [frontiersin.org]

- 30. PLPBP Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Understanding Vitamin B6 Metabolism: An In-depth Technical Guide for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vitamin B6 metabolism, tailored for professionals in clinical research and drug development. It delves into the biochemical pathways, analytical methodologies, and quantitative data essential for a thorough understanding of this critical vitamin's role in human health and disease.

Introduction to Vitamin B6

Vitamin B6 is a water-soluble vitamin that exists as a group of six chemically related compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms—pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP)[1][2]. The biologically active coenzyme form, PLP, is a critical cofactor for over 140 enzymatic reactions in the body, primarily involved in amino acid metabolism[1][3]. Its functions extend to neurotransmitter synthesis, glucose and lipid metabolism, heme synthesis, and immune function[4][5][6]. Given its central role in cellular biochemistry, understanding the metabolism of vitamin B6 is paramount for clinical research, particularly in areas of neurology, immunology, and metabolic diseases.

The Core of Vitamin B6 Metabolism: The Salvage Pathway

Humans cannot synthesize vitamin B6 de novo and must obtain it from their diet. Once absorbed, the various vitamers are primarily metabolized in the liver through a "salvage pathway" that converts them into the active coenzyme, PLP. This pathway is a critical hub for maintaining vitamin B6 homeostasis.

The key enzymatic steps in the salvage pathway are:

-

Phosphorylation: Pyridoxal, pyridoxine, and pyridoxamine are phosphorylated by the enzyme pyridoxal kinase (PDXK) , which requires ATP and a divalent metal ion like magnesium or zinc as a cofactor, to form PLP, PNP, and PMP, respectively[4][7][8].

-

Oxidation: PNP and PMP are then converted to PLP by pyridoxine-5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme[1].

The liver releases PLP into circulation, where it is predominantly bound to albumin[1]. For cellular uptake, PLP is typically dephosphorylated back to pyridoxal by tissue non-specific alkaline phosphatase (TNAP)[5]. Once inside the cell, pyridoxal is re-phosphorylated to PLP by pyridoxal kinase, trapping the active coenzyme intracellularly.

dot

Figure 1: The Vitamin B6 Salvage Pathway.

Catabolism and Excretion

The primary catabolite of vitamin B6 is 4-pyridoxic acid (4-PA)[9]. The formation of 4-PA occurs in the liver, where pyridoxal is oxidized by an aldehyde oxidase[9]. 4-PA is then excreted in the urine and is a key biomarker for assessing recent vitamin B6 intake[9][10]. Urinary excretion of 4-PA accounts for about half of the B6 compounds found in urine[2].

dot

Figure 2: Catabolism of Vitamin B6 to 4-Pyridoxic Acid.

Quantitative Data on Vitamin B6 Metabolism

The following tables summarize key quantitative data related to vitamin B6 metabolism in humans. These values can serve as a reference for clinical study design and interpretation of results.

| Parameter | Value | Reference(s) |

| Plasma Pyridoxal 5'-Phosphate (PLP) | ||

| Adequate Status | ≥ 30 nmol/L | [5] |

| Reference Range | 5-50 µg/L | [5] |

| Median in Healthy Subjects | 40.6 nmol/L (range: 8.4-165.0) | [11][12] |

| Plasma 4-Pyridoxic Acid (4-PA) | ||

| Median in Healthy Subjects | 17.5 nmol/L (range: 3.7-114.8) | [11][12] |

| Urinary 4-Pyridoxic Acid (4-PA) Excretion | ||

| Optimal Range | 0 - 98.3 nmol/mg Creatinine | [10] |

Table 1: Reference Concentrations of Key Vitamin B6 Metabolites.

| Vitamer | Concentration (nmol/L) - Men (19-50 y) | Concentration (nmol/L) - Women (19-50 y) | Reference(s) |

| Pyridoxal 5'-phosphate (PLP) | 29.5 - 88.0 | 29.5 - 88.0 | [13] |

| Pyridoxamine 5'-phosphate (PMP) | Not detectable - 14.9 | Not detectable - 14.9 | [13] |

| Pyridoxal (PL) | 1.0 - 41.4 | 1.0 - 41.4 | [13] |

| Pyridoxine (PN) | Not detectable - 41.4 | Not detectable - 41.4 | [13] |

| Pyridoxamine (PM) | Not detectable - 17.6 | Not detectable - 17.6 | [13] |

Table 2: Plasma Concentrations of B6 Vitamers in Healthy Adults.

Experimental Protocols for Vitamin B6 Status Assessment

Accurate measurement of vitamin B6 vitamers is crucial for clinical research. The following sections detail the methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for PLP and 4-PA

HPLC is a widely used method for the simultaneous quantification of PLP and 4-PA in plasma.

Principle: This method involves the separation of the vitamers from other plasma components on a stationary phase, followed by their detection and quantification. Pre-column derivatization is often employed to enhance the fluorescence of the analytes, thereby increasing the sensitivity of the assay.

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes and protect from light[14][15].

-

Centrifuge at 1,000-1,500 x g for 10-15 minutes at 4°C to separate plasma[14].

-

To 100 µL of plasma, add a deproteinizing agent such as trichloroacetic acid or metaphosphoric acid[16].

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is used for analysis.

-

-

Derivatization (Pre-column):

-

The supernatant is mixed with a derivatizing agent, such as semicarbazide, to form a stable fluorescent derivative of PLP[17].

-

The reaction is typically carried out at a specific temperature (e.g., 60°C) for a defined period.

-

-

Chromatographic Separation:

-

Detection:

-

A fluorescence detector is used to measure the emission of the derivatized vitamers at a specific wavelength (e.g., excitation at 328 nm and emission at 393 nm)[16].

-

-

Quantification:

-

The concentration of each vitamer is determined by comparing its peak area to that of a known standard curve.

-

dot

Figure 3: Workflow for HPLC Analysis of Vitamin B6.

Enzymatic Assay for PLP

Enzymatic assays offer a functional measurement of PLP concentration.

Principle: These assays utilize a PLP-dependent apoenzyme (an enzyme without its cofactor). The rate of the enzymatic reaction is directly proportional to the amount of PLP in the sample, which reconstitutes the active holoenzyme. A common method involves the use of tyrosine apo-decarboxylase[18][19].

Detailed Methodology:

-

Sample Preparation:

-

Plasma is prepared as described for the HPLC method.

-

Samples are diluted with a buffer.

-

-

Enzymatic Reaction:

-

The diluted plasma sample is incubated with tyrosine apo-decarboxylase and its substrate, L-tyrosine.

-

The PLP in the plasma binds to the apoenzyme, activating it.

-

The active enzyme decarboxylates L-tyrosine to tyramine.

-

-

Detection of Product:

-

The produced tyramine is then oxidized by tyramine oxidase, generating hydrogen peroxide (H2O2)[18].

-

The H2O2 reacts with a chromogenic substrate in the presence of horseradish peroxidase to produce a colored product.

-

-

Quantification:

-

The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 546 nm)[18].

-

The PLP concentration is determined from a standard curve prepared with known concentrations of PLP.

-

dot

Figure 4: Principle of the Enzymatic Assay for PLP.

Erythrocyte Transaminase (AST and ALT) Activity

This is a functional assay that assesses vitamin B6 status over a longer period.

Principle: Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are PLP-dependent enzymes found in erythrocytes. In cases of vitamin B6 deficiency, the activity of these enzymes is reduced. The assay measures the basal enzyme activity and the activity after the addition of exogenous PLP. A high stimulation of activity by added PLP indicates a deficiency.

Detailed Methodology:

-

Sample Preparation:

-

Erythrocytes are isolated from whole blood by centrifugation.

-

The red blood cells are washed and then lysed to release their contents, including the transaminases.

-

-

Enzyme Activity Measurement:

-

The lysate is divided into two aliquots.

-

To one aliquot, a buffer is added (for basal activity).

-

To the second aliquot, a buffer containing a saturating amount of PLP is added (for stimulated activity).

-

The appropriate substrates (aspartate and α-ketoglutarate for AST; alanine and α-ketoglutarate for ALT) are added to both aliquots.

-

The rate of the reaction is measured by monitoring the change in absorbance of NADH at 340 nm in a coupled enzymatic reaction.

-

-

Calculation:

-

The results are expressed as an activity coefficient (AC), which is the ratio of stimulated activity to basal activity. An AC above a certain threshold (e.g., >1.5) is indicative of vitamin B6 deficiency.

-

Conclusion

A comprehensive understanding of vitamin B6 metabolism is indispensable for researchers and drug development professionals. This guide has outlined the core metabolic pathways, provided key quantitative data, and detailed the primary experimental protocols for assessing vitamin B6 status. By leveraging this information, researchers can design more robust clinical studies, accurately interpret their findings, and ultimately contribute to a deeper understanding of the role of vitamin B6 in human health and disease. The provided diagrams and tables serve as quick references to facilitate the integration of this knowledge into research workflows.

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. PathWhiz [smpdb.ca]

- 3. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. mdpi.com [mdpi.com]

- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 10. Pyridoxic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. article.imrpress.com [article.imrpress.com]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. childrensmn.org [childrensmn.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. buhlmannlabs.com [buhlmannlabs.com]

- 19. buhlmannlabs.ch [buhlmannlabs.ch]

A Technical Guide to Pyridoxal-d3: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyridoxal-d3, a deuterated analog of pyridoxal, a form of vitamin B6. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It covers supplier information, available certificates of analysis, experimental protocols for its use as an internal standard, and the metabolic pathway of its non-deuterated counterpart.

Pyridoxal-d3 Supplier and Certificate of Analysis Overview

Pyridoxal-d3 is available from several commercial suppliers. The quality and purity of the compound are critical for its application, particularly in quantitative analytical methods. The following tables summarize information from various suppliers and the key quantitative data from a representative Certificate of Analysis.

Table 1: Pyridoxal-d3 Supplier Information

| Supplier | Product Name | CAS Number | Additional Information |

| MedchemExpress | Pyridoxal-d3 | 1173148-04-3 | Research use only. |

| Sigma-Aldrich | Pyridoxal-(methyl-d3) | Not specified | Isotopic purity ≥98 atom % D, Assay ≥98% (CP). |

| LGC Standards | Pyridoxal-d3 Hydrochloride | 1189921-12-7 | Purity >95% (HPLC).[1] |

| Clinivex | Pyridoxal-d3 HCl | Not specified | Manufacturer and supplier of research chemicals.[2] |

| Clearsynth | Pyridoxal-d3 | 1173148-04-3 | Accompanied by Certificate of Analysis. |

| Simson Pharma Limited | Pyridoxal D3 Hydrochloride | 1173023-49-8 | Accompanied by Certificate of Analysis.[3] |

Table 2: Representative Certificate of Analysis Data for Pyridoxal-d3

| Parameter | Specification |

| Physical and Chemical Properties | |

| Molecular Formula | C8H6D3NO3[4] |

| Molecular Weight | 170.18[4] |

| Appearance | White to off-white (Solid)[4] |

| Analytical Data | |

| Mass Spectrometry (MS) | Consistent with structure[4] |

| Purity (HPLC) | 99.15%[4] |

| Isotopic Enrichment | 98.45%[4] |

| Isotopic Distribution | d2=5.95%, d3=94.05%[5] |

Experimental Protocol: Quantification of Pyridoxal Using Pyridoxal-d3 as an Internal Standard by LC-MS/MS

Pyridoxal-d3 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous pyridoxal and other vitamin B6 vitamers in biological matrices. The following is a generalized experimental protocol based on established methods.[6][7][8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add a known concentration of Pyridoxal-d3 internal standard solution.

-

Add 200 µL of a protein precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile.[7]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: A C18 reverse-phase column is commonly used for the separation of vitamin B6 vitamers.[7]

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL of the prepared supernatant is injected onto the column.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass transitions for pyridoxal and pyridoxal-d3 are monitored.

-

Pyridoxal: The precursor ion (Q1) is the protonated molecule [M+H]+, and a specific product ion (Q3) is monitored.

-

Pyridoxal-d3: The precursor ion (Q1) will have a mass shift of +3 m/z compared to pyridoxal, and a corresponding product ion (Q3) is monitored.

-

-

Quantification: The concentration of endogenous pyridoxal in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve.

Below is a graphical representation of a typical experimental workflow for the quantification of pyridoxal using a deuterated internal standard.

Vitamin B6 Metabolism: The Salvage Pathway

Pyridoxal is a key component of the vitamin B6 family, which is essential for numerous metabolic processes. In humans and other animals, the various forms of vitamin B6 obtained from the diet are interconverted through the salvage pathway to produce the active coenzyme form, pyridoxal 5'-phosphate (PLP).[9] The following diagram illustrates the key steps in this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. File:Metabolic pathway- pyridoxal 5'-phosphate biosynthesis I v 2.0.svg - Wikimedia Commons [commons.wikimedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridoxal phosphate (P5P) [flipper.diff.org]

An In-depth Technical Guide to the Natural Abundance and Stable Isotopes of Pyyridoxal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in pyridoxal, a key vitamer of Vitamin B6. It details experimental methodologies for isotopic analysis, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for researchers in metabolism, drug development, and analytical chemistry.

Natural Abundance of Pyridoxal and its Stable Isotopes

Pyridoxal (C₈H₉NO₃) is a vital coenzyme in a myriad of metabolic processes. Understanding its isotopic composition is crucial for tracer studies, metabolic flux analysis, and the development of isotopically labeled internal standards for quantitative analysis. The natural abundance of stable isotopes in pyridoxal is determined by the prevalence of the stable isotopes of its constituent elements: Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Nitrogen (¹⁴N, ¹⁵N), and Oxygen (¹⁶O, ¹⁷O, ¹⁸O).

Theoretical Isotopic Abundance of Pyridoxal

The theoretical natural isotopic abundance of pyridoxal can be calculated based on the natural abundances of the stable isotopes of its constituent elements. The molecular formula of pyridoxal is C₈H₉NO₃. The following table summarizes the expected relative abundances of the isotopologues of pyridoxal, with M being the monoisotopic mass.

| Isotopologue | Description | Relative Abundance (%) |

| M | Contains only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) | 100.00 |

| M+1 | Contains one ¹³C, one ²H, or one ¹⁵N atom | 9.03 |

| M+2 | Contains two ¹³C, one ¹³C and one ²H, one ¹³C and one ¹⁵N, two ²H, two ¹⁵N, or one ¹⁸O atom | 0.65 |

| M+3 | Contains various combinations of three heavy isotopes | 0.04 |

Note: These are theoretical values. The actual measured abundances may vary slightly due to instrumental factors and the isotopic composition of the precursors used in biosynthesis.

Stable Isotopes of Pyridoxal in Research

Stable isotope-labeled pyridoxal, particularly deuterium (²H or D) and carbon-13 (¹³C) labeled forms, are invaluable tools in biomedical research.[1] They are used as internal standards in quantitative mass spectrometry assays to correct for matrix effects and variations in sample preparation and instrument response.[2][3] Furthermore, they serve as tracers to elucidate the metabolic fate of Vitamin B6 in vivo and in vitro.[1] Commercially available stable isotope-labeled pyridoxal includes deuterated forms such as Pyridoxal-d3.

Experimental Protocols for Isotopic Analysis

The determination of the natural abundance and the quantification of stable isotope-labeled pyridoxal are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Analysis

High-resolution mass spectrometry is the preferred method for determining the isotopic distribution of molecules like pyridoxal. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pyridoxal and its vitamers in complex biological matrices.[2][4]

A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general workflow for the extraction of pyridoxal from biological samples such as plasma or tissue.

Figure 1: General workflow for sample preparation and LC-MS/MS analysis of pyridoxal.

Detailed Protocol for Protein Precipitation:

-

To 250 µL of whole blood or plasma sample, add 50 µL of a stable isotope-labeled internal standard solution (e.g., Pyridoxal-d3).[2]

-

Add 500 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[2]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

The following table summarizes a typical LC-MS/MS method for the analysis of pyridoxal.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., Waters Symmetry C18)[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in methanol[3] |

| Gradient | A suitable gradient from high aqueous to high organic content to elute pyridoxal. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL[2] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 168.1 (for unlabeled pyridoxal) |

| Product Ion (m/z) | 150.1 (for quantification)[3] |

| Collision Energy | Optimized for the specific instrument, typically around 15-25 eV. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a powerful tool for determining the position of isotopic labels within a molecule. While less sensitive than MS for quantitative analysis at natural abundance, ¹³C NMR can provide valuable information on the natural abundance of ¹³C at specific carbon positions within the pyridoxal molecule.

For natural abundance ¹³C NMR, a relatively concentrated and pure sample of pyridoxal is required.

-

Dissolve a sufficient amount of pyridoxal hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration.

The following is a general procedure for acquiring a ¹³C NMR spectrum of pyridoxal at natural abundance.

References

- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mi.fu-berlin.de [mi.fu-berlin.de]

Applications of Pyridoxal-d3 in Nutritional Biomarker Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Pyridoxal-d3, a deuterated stable isotope of pyridoxal, in the field of nutritional biomarker studies. Its primary utility lies in its role as an internal standard for the accurate quantification of vitamin B6 vitamers and as a tracer for metabolic research. This guide details the experimental protocols, quantitative data, and the underlying metabolic pathways relevant to its application.

Introduction to Pyridoxal-d3 and Vitamin B6 Metabolism

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated derivatives, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP).[1] The biologically active coenzyme form is PLP, which plays a vital role in over 140 enzymatic reactions, primarily in amino acid metabolism.[2]

The accurate measurement of these vitamers is essential for assessing vitamin B6 status and understanding its role in health and disease. Pyridoxal-d3, a stable isotope-labeled form of pyridoxal, is an invaluable tool in these studies. Its identical chemical properties to the endogenous analyte, but with a different mass, make it an ideal internal standard for mass spectrometry-based quantification, correcting for variations during sample preparation and analysis.[3][4]

Quantitative Analysis of Vitamin B6 Vitamers using Pyridoxal-d3

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin B6 vitamers in biological matrices. The use of a stable isotope-labeled internal standard like Pyridoxal-d3 is critical for achieving accurate and precise results.

Data Presentation: Quantitative Performance of LC-MS/MS Methods

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of vitamin B6 vitamers using deuterated internal standards.

Table 1: LC-MS/MS Method Parameters for Vitamin B6 Vitamer Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Pyridoxal-d3, PLP-d3 | d3-Pyridoxal, d3-Pyridoxal phosphate | Isotopically labelled internal standards |

| Sample Matrix | Whole Blood | Whole Blood | Human Cerebrospinal Fluid (CSF) |

| Extraction Method | Protein Precipitation | Protein Precipitation | Protein Precipitation with Acetonitrile |

| Chromatography | UHPLC | Vanquish Flex Binary UHPLC | UPLC |

| Ionization Mode | Positive ESI | Heated ESI (Positive Mode) | ESI |

| Run Time | Not Specified | 5.5 minutes | 4.7 minutes |

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

| Analyte | Concentration Range (µg/L) | Lower Limit of Quantification (nmol/L) | Intra-day Precision (%) | Inter-day Precision (%) | Recovery (%) |

| Pyridoxal (PL) | 10.1–41.4[4] | 4[5] | 1.7-2.8[5] | 3.0-4.1[5] | 89-103[5] |

| Pyridoxal Phosphate (PLP) | 5.5–91.5[4] | 4[5] | 1.7-2.8[5] | 3.0-4.1[5] | 89-103[5] |

| Pyridoxine (PN) | Not Specified | Not Specified | <20[5] | <20[5] | 93-96[5] |

| Pyridoxamine (PM) | Not Specified | Not Specified | <20[5] | <20[5] | 93-96[5] |

| Pyridoxic Acid (PA) | Not Specified | Not Specified | <20[5] | <20[5] | 93-96[5] |

Experimental Protocols

Quantification of Pyridoxal and other B6 Vitamers in Human Plasma/CSF by UPLC-MS/MS

This protocol describes a typical workflow for the analysis of vitamin B6 vitamers using Pyridoxal-d3 as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cerebrospinal fluid)

-

Pyridoxal-d3 and other deuterated internal standards

-

Acetonitrile or Trichloroacetic acid (for protein precipitation)[5][6]

-

Formic acid

-

Methanol

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

To 250 µL of the biological sample, add 50 µL of a solution containing the deuterated internal standards, including Pyridoxal-d3.[5]

-

Precipitate proteins by adding a deproteinization agent such as 10% trichloroacetic acid or acetonitrile.[5][6]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject an aliquot (e.g., 20 µL) of the supernatant onto a reverse-phase C18 column.[5]

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.[5]

-

Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding deuterated internal standard. For Pyridoxal, a common transition is m/z 168.1 → 150.1.[5]

-

-

Data Analysis:

-

Quantify the concentration of each vitamer by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.

-

Use a calibration curve prepared with known concentrations of the analytes and internal standards to determine the absolute concentrations in the samples.

-

Visualizations

Vitamin B6 Metabolism Pathway

The following diagram illustrates the key metabolic conversions of vitamin B6 vitamers in the body.

Caption: Metabolic interconversion of Vitamin B6 vitamers.

Experimental Workflow for Biomarker Quantification

The diagram below outlines the major steps in a typical experimental workflow for the quantification of vitamin B6 vitamers using Pyridoxal-d3 as an internal standard.

Caption: Workflow for Vitamin B6 analysis with Pyridoxal-d3.

Conclusion

Pyridoxal-d3 is an indispensable tool for researchers and scientists in the field of nutritional biomarker research. Its application as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for reliable assessment of vitamin B6 status. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation of these advanced analytical techniques in both clinical and research settings. Further applications of Pyridoxal-d3 and other stable isotopes as metabolic tracers will continue to enhance our understanding of vitamin B6 metabolism and its impact on human health.

References

- 1. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Vitamin B6 Vitamers using LC-MS/MS with Pyridoxal-d3 Internal Standard

Introduction